REACTION_CXSMILES
|
C([O:3][P:4]([C:9]([CH3:25])([CH2:15][C:16]([CH3:24])([CH3:23])[CH2:17][C:18]([O:20]CC)=[O:19])[C:10]([O:12]CC)=[O:11])([O:6]CC)=[O:5])C>Br>[CH3:25][C:9]([P:4]([OH:5])([OH:6])=[O:3])([CH2:15][C:16]([CH3:23])([CH3:24])[CH2:17][C:18]([OH:20])=[O:19])[C:10]([OH:12])=[O:11]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OCC)(CC(CC(=O)OCC)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC(CC(=O)O)(C)C)P(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |